1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- involves multiple steps, typically starting with the formation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Morpholinyl and Butynyl Groups: The morpholinyl and butynyl groups can be introduced through nucleophilic substitution reactions, often using appropriate alkyl halides.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound.
Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and proliferation . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biological research.
Comparison with Similar Compounds
Similar compounds to 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- include other benzimidazole derivatives with varying functional groups. Some examples are:
1H-Benzimidazole, 4-(4-morpholinyl)-5-(phenylsulfonyl)-: This compound features a phenylsulfonyl group instead of the nitro group, leading to different chemical properties and biological activities.
1H-Benzimidazole, 2-(4-morpholinyl)-: This simpler derivative lacks the butynyl and thioether linkages, resulting in different reactivity and applications.
The uniqueness of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- lies in its combination of morpholinyl, butynyl, thioether, and nitro groups, which confer specific chemical and biological properties not found in other benzimidazole derivatives.
Properties
CAS No. |
112094-04-9 |
---|---|
Molecular Formula |
C23H27N5O4S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[4-[2-(4-morpholin-4-ylbut-2-ynylsulfanyl)-5-nitrobenzimidazol-1-yl]but-2-ynyl]morpholine |
InChI |
InChI=1S/C23H27N5O4S/c29-28(30)20-5-6-22-21(19-20)24-23(33-18-4-3-8-26-12-16-32-17-13-26)27(22)9-2-1-7-25-10-14-31-15-11-25/h5-6,19H,7-18H2 |
InChI Key |
XOCZKXVPLNZSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC#CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.